molecular formula C17H15NO B12907633 5-Phenyl-3-(2-phenylethyl)-1,2-oxazole CAS No. 142231-17-2

5-Phenyl-3-(2-phenylethyl)-1,2-oxazole

Cat. No.: B12907633
CAS No.: 142231-17-2
M. Wt: 249.31 g/mol
InChI Key: HYGIRLJDBQSCSZ-UHFFFAOYSA-N
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Description

3-Phenethyl-5-phenylisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one nitrogen and one oxygen atom at adjacent positions. These compounds are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenethyl-5-phenylisoxazole typically involves a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes. This reaction is catalyzed by copper (I) or ruthenium (II) under mild conditions. Another method involves the reaction of hydroxyimoyl halides with dipolarophiles in the presence of a base like sodium bicarbonate at ambient temperature .

Industrial Production Methods

Industrial production of 3-Phenethyl-5-phenylisoxazole often employs scalable, solvent-free methods. One such method involves the use of a recyclable copper/alumina nanocomposite catalyst under ball-milling conditions . This approach is environmentally friendly and yields the desired product in moderate to excellent yields.

Chemical Reactions Analysis

Types of Reactions

3-Phenethyl-5-phenylisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Phenethyl-5-phenylisoxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: The compound is used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Phenethyl-5-phenylisoxazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Properties

CAS No.

142231-17-2

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

5-phenyl-3-(2-phenylethyl)-1,2-oxazole

InChI

InChI=1S/C17H15NO/c1-3-7-14(8-4-1)11-12-16-13-17(19-18-16)15-9-5-2-6-10-15/h1-10,13H,11-12H2

InChI Key

HYGIRLJDBQSCSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=NOC(=C2)C3=CC=CC=C3

Origin of Product

United States

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